Tempo 4-bromoacetamide
Overview
Description
Tempo 4-bromoacetamide is an organic compound that has garnered significant attention in scientific research due to its unique properties. It is a derivative of the stable nitroxyl radical Tempo, which has been extensively studied for its antioxidant and anti-inflammatory properties. This compound is known for its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tempo 4-bromoacetamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-amino-TEMPO with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Tempo 4-bromoacetamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: The bromoacetamide group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromoacetamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups .
Scientific Research Applications
Tempo 4-bromoacetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a spin label in electron spin resonance spectroscopy to study biological systems.
Medicine: Its antioxidant properties are being explored for potential therapeutic applications, including anti-inflammatory treatments.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Tempo 4-bromoacetamide involves its stable nitroxyl radical, which can interact with various molecular targets. It can scavenge free radicals, thereby exerting its antioxidant effects. Additionally, it can participate in redox reactions, influencing cellular pathways and molecular targets involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Tempo 4-bromoacetamide is unique compared to other similar compounds due to its stable nitroxyl radical and bromoacetamide group. Similar compounds include:
4-hydroxy-TEMPO: Known for its use in oxidation reactions and as a spin label.
Mito-TEMPO: A mitochondria-targeted antioxidant used in biological studies.
4-iodoacetamido-TEMPO: Used in similar applications but with different reactivity due to the iodine atom.
These compounds share some properties with this compound but differ in their specific applications and reactivity.
Properties
InChI |
InChI=1S/C11H20BrN2O2/c1-10(2)5-7(8(12)9(13)15)6-11(3,4)14(10)16/h7-8H,5-6H2,1-4H3,(H2,13,15) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUNLQFXOHUOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)C(C(=O)N)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276436, DTXSID30947434 | |
Record name | Tempo 4-bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24567-97-3, 125342-81-6 | |
Record name | Tempo 4-bromoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024567973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tempo 4-bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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